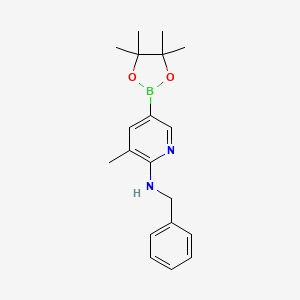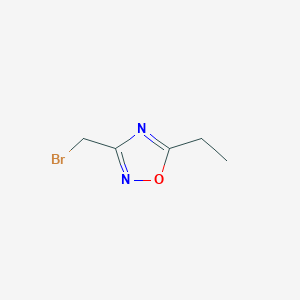
3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Overview
Description
3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole, also known as 3-BEMO, is an organic compound that has recently seen significant use in scientific research. It is a member of the oxadiazole family of heterocyclic compounds, and is a versatile and powerful tool for use in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Biological Activities
1,3,4-Oxadiazoles, such as 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole, have gained attention due to their diverse biological activities. Research has shown that derivatives of 1,3,4-oxadiazole exhibit a range of biological properties including antimicrobial, anti-inflammatory, and antiproliferative activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and displayed moderate to significant antibacterial activity (Khalid et al., 2016). Similarly, other research has focused on synthesizing various substituted 1,3,4-oxadiazoles and exploring their potential biological activities, such as anticancer, antifungal, anti-inflammatory, and antibacterial properties (Mohamed, 2009).
Application in Anti-Proliferative Agents
The derivatives of 1,3,4-oxadiazole have also been studied for their anti-proliferative activity. For example, new 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives were synthesized and tested for their cytotoxic activity against human tumor cell lines, showing promising results (Liszkiewicz et al., 2003).
Novel Synthesis Methods
Advancements in synthesis methods have expanded the utility of 1,3,4-oxadiazoles in medicinal chemistry. For instance, a one-pot synthesis method for 5-substituted-2-ethoxy-1,3,4-oxadiazoles has been developed, paving the way for creating a variety of 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones (Wet-osot et al., 2017).
Antimicrobial and Anti-Inflammatory Properties
The antimicrobial and anti-inflammatory properties of 1,3,4-oxadiazole derivatives have been a focus of several studies. For example, the synthesized compound 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one demonstrated antimicrobial activity and was suggested for further studies as a potential drug candidate (Ustabaş et al., 2020). Additionally, certain N-substituted-1,3,4-oxadiazole derivatives have shown significant in vivo anti-inflammatory activity, highlighting their potential for clinical application (Rajput et al., 2020).
properties
IUPAC Name |
3-(bromomethyl)-5-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-2-5-7-4(3-6)8-9-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKGWMQXNRJLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264766 | |
| Record name | 1,2,4-Oxadiazole, 3-(bromomethyl)-5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole | |
CAS RN |
1393728-47-6 | |
| Record name | 1,2,4-Oxadiazole, 3-(bromomethyl)-5-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393728-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole, 3-(bromomethyl)-5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



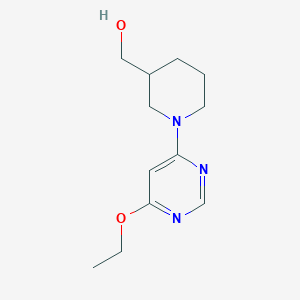

![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1443667.png)
![8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid](/img/structure/B1443668.png)
![10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1443672.png)

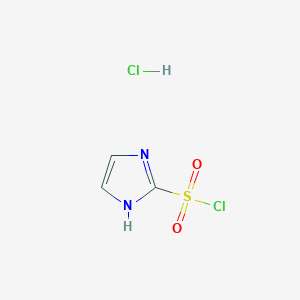
![Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443675.png)
![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B1443676.png)
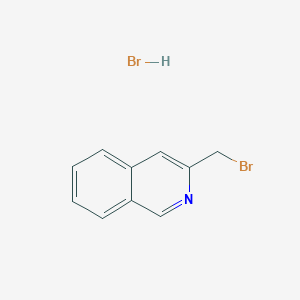

![1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid](/img/structure/B1443681.png)
![7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1443685.png)
